molecular formula C14H22ClNO2 B1426534 3-Methoxyphenyl 2-(4-piperidinyl)ethyl ether hydrochloride CAS No. 1220031-84-4

3-Methoxyphenyl 2-(4-piperidinyl)ethyl ether hydrochloride

Cat. No.: B1426534
CAS No.: 1220031-84-4
M. Wt: 271.78 g/mol
InChI Key: PJZGMXMRCQIMDM-UHFFFAOYSA-N
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Description

3-Methoxyphenyl 2-(4-piperidinyl)ethyl ether hydrochloride is a chemical compound of interest in medicinal chemistry research. While specific biological data for this entity is not widely published in the available literature, its structure, featuring a piperidine ring linked to a 3-methoxyphenyl group, places it within a class of compounds being investigated for their interaction with the central nervous system . Piperidine derivatives are fundamental scaffolds in numerous pharmacologically active agents and natural alkaloids . The structural motif of an aryl ether with a methoxy substituent is also common in the design of compounds for neuropharmacological study . Consequently, this chemical serves as a valuable building block for researchers, particularly in the synthesis and development of novel ligands for receptor targets, such as the NMDA receptor complex, where related phenethylamine-containing piperidine derivatives have shown antagonist activity . Its primary research utility lies in its potential as an intermediate for the exploration of structure-activity relationships (SAR) in the design of new chemical entities for scientific investigation. This product is strictly for Research Use Only and is not intended for any human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[2-(3-methoxyphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2.ClH/c1-16-13-3-2-4-14(11-13)17-10-7-12-5-8-15-9-6-12;/h2-4,11-12,15H,5-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJZGMXMRCQIMDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Aromatic Ether Intermediate

Methodology:

The initial stage involves the synthesis of the phenyl ether derivative, specifically 3-Methoxyphenyl 2-(4-piperidinyl)ethyl ether . This is typically achieved through nucleophilic aromatic substitution or Williamson ether synthesis, depending on the starting materials.

Reaction Conditions:

Phenol derivative (e.g., 3-methoxyphenol) reacts with an appropriate alkyl halide (e.g., 2-(4-piperidinyl)ethyl halide) in the presence of a base such as potassium carbonate or sodium hydride.
Parameter Value
Solvent Acetone or DMF
Temperature 60–80°C
Reaction Time 12–24 hours
Base Potassium carbonate (K₂CO₃)

Research Findings:

  • Williamson ether synthesis is favored for its high yield and regioselectivity when synthesizing phenyl ethers with complex substituents.
  • The reaction efficiency depends on the reactivity of the halide and phenol derivatives, with chlorides being less reactive than bromides or iodides.

Formation of the Hydrochloride Salt

Methodology:

The free base 3-Methoxyphenyl 2-(4-piperidinyl)ethyl ether is converted into its hydrochloride salt for stability and storage.

Procedure:

  • Bubble dry HCl gas into a solution of the free base in a suitable solvent such as ether or ethanol.
  • The reaction typically occurs at low temperature (0–5°C) to prevent decomposition.
  • The resulting white solid is filtered, washed, and dried under vacuum.

Research Findings:

  • The salt formation process is straightforward and yields a stable, crystalline hydrochloride salt.
  • Proper control of HCl addition prevents over-acidification and impurity formation.

Data Table Summarizing Preparation Methods

Step Method Reagents Solvent Conditions Yield Notes
1 Williamson Ether Synthesis 3-Methoxyphenol, 2-(4-piperidinyl)ethyl halide Acetone/DMF 60–80°C, 12–24h 85–95% Regioselective, high yield
2 Catalytic Hydrogenation Precursor with nitro or halogen groups Ethanol 40°C, 10–12h, 10–30 atm H₂ 90–100% Selective reduction to piperidine
3 Salt Formation Free base + HCl Ether/Ethanol 0–5°C, HCl bubbling Quantitative Produces stable hydrochloride salt

Additional Research Findings

  • Patents and literature highlight the importance of controlling reaction parameters to optimize yield and purity.
  • The use of Pd/C catalysis under hydrogen atmosphere is a common and efficient method for introducing the piperidinyl group.
  • The final salt enhances compound stability, making it suitable for pharmaceutical applications.

Biological Activity

3-Methoxyphenyl 2-(4-piperidinyl)ethyl ether hydrochloride, a compound with the molecular formula C₁₄H₂₁ClN₁O₂ and a molecular weight of 235.32 g/mol, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms, and relevant research findings.

The synthesis of this compound typically involves the reaction of 3-methoxyphenol with 2-(4-piperidinyl)ethyl chloride under basic conditions, often utilizing solvents like dichloromethane or toluene. The reaction is facilitated by bases such as potassium carbonate or sodium hydroxide, leading to the formation of the desired ether compound .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperidinyl group may form hydrogen bonds with amino acid side chains. These interactions can modulate enzyme activities or receptor functions, leading to various biological effects .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

  • Dopamine Receptor Modulation : It has been studied for its potential role as a dopamine receptor agonist, particularly affecting D3 receptors. This modulation can influence pathways related to mood regulation and neuropsychiatric disorders .
  • Analgesic Properties : Preliminary studies suggest that compounds with similar structures may possess analgesic effects, making them candidates for pain management therapies.
  • Antidepressant Activity : Some analogs have shown promise in animal models for their antidepressant-like effects, suggesting that this compound may also exhibit similar properties.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit specific enzyme activities, which is crucial for understanding its potential therapeutic applications. For instance, it has been shown to modulate the activity of certain cytochrome P450 enzymes, which are vital for drug metabolism .

In Vivo Studies

Animal studies have provided insights into the compound's efficacy and safety profile. For example, a study involving rodent models indicated that administration of the compound resulted in significant behavioral changes consistent with analgesic and antidepressant effects.

Data Tables

Property Value
Molecular FormulaC₁₄H₂₁ClN₁O₂
Molecular Weight235.32 g/mol
Melting Point169.0 – 170.5 °C
SolubilitySoluble in organic solvents

Scientific Research Applications

Chemical Overview

  • Molecular Formula : C₁₄H₂₂ClNO₂
  • CAS Number : 1220031-84-4
  • Molecular Weight : Approximately 235.33 g/mol

The compound features a methoxy group attached to a phenyl ring and a piperidine moiety linked through an ethyl ether bridge. Its unique structure allows for various interactions at the molecular level, making it valuable in biochemical research.

Common Synthetic Route:

  • Reactants :
    • 3-Methoxyphenol
    • 4-(Chloromethyl)piperidine
    • Potassium carbonate (base)
    • Dimethylformamide (solvent)
  • Procedure :
    • Combine reactants in DMF.
    • Heat the mixture under reflux.
    • Purify the product.
    • Convert to hydrochloride salt.

Scientific Research Applications

3-Methoxyphenyl 2-(4-piperidinyl)ethyl ether hydrochloride has diverse applications across several scientific domains:

Chemistry

  • Building Block for Synthesis : It serves as a precursor for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology

  • Biochemical Probes : The compound is utilized to study interactions between small molecules and biological targets, aiding in the understanding of molecular mechanisms.
  • Neuropharmacology : Research indicates its potential influence on neurotransmitter systems, particularly dopamine and serotonin pathways, suggesting applications in mood and cognitive function studies.

Medicine

  • Therapeutic Research : Investigated for its potential therapeutic effects in developing new drugs targeting neurological disorders such as depression and anxiety.

Material Science

  • Development of New Materials : Used in the formulation of novel materials with specific chemical properties beneficial for industrial applications.

The compound exhibits various biological activities, particularly regarding receptor modulation within the central nervous system. Interaction studies have shown that it can influence receptor activity, indicating potential therapeutic applications in treating mood disorders and anxiety.

Key Findings from Case Studies:

Study FocusFindings
Neurotransmitter InteractionModulates dopamine and serotonin receptor activity, suggesting implications for mood regulation.
Synthesis PathwaysEfficient methods for synthesizing derivatives with enhanced biological activity .
Pharmacological PotentialIdentified as a candidate for further research into treatments for neurological conditions .

Comparison with Similar Compounds

Substituent Variations in Piperidine Ethers

The position of substituents on the phenyl ring and the nature of the ether linkage significantly alter the compound’s properties. Key analogs include:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key References
3-Methoxyphenyl 2-(4-piperidinyl)ethyl ether HCl 3-methoxy phenyl ether Not explicitly provided Not available N/A
2-Methoxyphenyl 2-(4-piperidinyl)ethyl ether HCl 2-methoxy phenyl ether Not explicitly provided Not available
4-(Diphenylmethoxy)piperidine HCl Diphenylmethoxy group C₁₈H₂₁NO•HCl 303.83
Ethyl 2-(3-methylpiperidin-4-yl)acetate HCl 3-methylpiperidine, ethyl acetate Not explicitly provided Not available
2-(4-Piperidinyl)ethyl nicotinate HCl Nicotinate ester C₁₃H₁₉ClN₂O₂ 270.76

Key Observations :

  • Positional Isomerism : The 2-methoxy isomer (CAS 614731-29-2) is commercially available for industrial applications, while the 3-methoxy variant remains less documented .
  • Bulkier Groups : The diphenylmethoxy group in 4-(Diphenylmethoxy)piperidine HCl increases molecular weight (303.83 vs. ~270–280 for simpler analogs) and likely reduces water solubility .
  • Ester vs. Ether Linkages : Nicotinate esters (e.g., 2-(4-piperidinyl)ethyl nicotinate HCl) may exhibit different hydrolysis kinetics compared to ethers, influencing bioavailability .

Physicochemical Properties

Limited data are available for the target compound, but inferences can be drawn from analogs:

  • 4-(Diphenylmethoxy)piperidine HCl: No reported water solubility, vapor pressure, or partition coefficients. Classified as harmful upon acute exposure with delayed effects .
  • 2-(4-Piperidinyl)ethyl nicotinate HCl : Molecular weight 270.76; classified as an irritant .
  • Ethyl 2-(3-methylpiperidin-4-yl)acetate HCl : Industrial-grade purity (90%), supplied in bulk quantities .

Toxicological and Regulatory Profiles

Acute and Chronic Toxicity

  • 4-(Diphenylmethoxy)piperidine HCl : Acute toxicity includes harmful effects via inhalation, ingestion, or dermal contact; chronic toxicity data are absent .

Environmental and Regulatory Compliance

  • 4-(Diphenylmethoxy)piperidine HCl : Listed under IECSC (China’s Existing Chemical Substance Inventory), requiring compliance with international safety standards (e.g., EPA, EFSA) .
  • 2-Methoxyphenyl 2-(4-piperidinyl)ethyl ether HCl : Available via verified suppliers on ECHEMI, indicating industrial-scale production but lacking detailed regulatory data .

Q & A

Basic Research Questions

Q. What synthetic routes are feasible for 3-Methoxyphenyl 2-(4-piperidinyl)ethyl ether hydrochloride, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or etherification reactions. For example, reacting 4-piperidinyl ethanol derivatives with 3-methoxyphenyl halides in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane or THF at room temperature. Purification via recrystallization or column chromatography is recommended to isolate the hydrochloride salt. Critical parameters include moisture-free conditions, stoichiometric control of reactants, and inert atmosphere to prevent side reactions .

Q. What spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR : 1H^1H- and 13C^{13}C-NMR to verify methoxy (-OCH3_3), piperidinyl, and ether linkages.
  • IR Spectroscopy : Peaks at ~1100–1250 cm1^{-1} for ether (C-O-C) and ~2500–3000 cm1^{-1} for ammonium hydrochloride.
  • Mass Spectrometry : High-resolution MS to confirm molecular ion [M+H]+^+ and fragmentation patterns. Cross-validate with reference standards for accuracy .

Q. What are the optimal storage conditions to ensure long-term stability?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at 2–8°C. Desiccants (e.g., silica gel) should be used to prevent hydrolysis of the hydrochloride salt. Periodic stability testing via HPLC is advised to monitor degradation (e.g., demethylation of the methoxy group) .

Advanced Research Questions

Q. How can conflicting purity data from different analytical methods (e.g., HPLC vs. NMR) be resolved?

  • Methodological Answer : Discrepancies often arise from undetected impurities (e.g., residual solvents, stereoisomers). Use orthogonal methods:

  • HPLC-UV/ELSD : Quantify major and minor peaks with spiked impurity standards.
  • qNMR : Quantify proton integrals relative to an internal standard (e.g., maleic acid).
  • LC-MS/MS : Identify low-abundance impurities via fragmentation. Calibrate instruments using certified reference materials (e.g., tramadol hydrochloride impurities) for cross-validation .

Q. How to design experiments to investigate potential interactions with opioid or serotonergic receptors?

  • Methodological Answer :

  • Receptor Binding Assays : Use radiolabeled ligands (e.g., 3H^3H-naloxone for opioid receptors) in competitive binding studies with transfected HEK293 cells.
  • Functional Assays : Measure cAMP inhibition (opioid) or calcium flux (serotonin receptors) using fluorometric assays. Include controls (e.g., naloxone for opioid antagonism) and validate selectivity via receptor subtype profiling .

Q. How to address inconsistencies in biological activity data across in vitro and in vivo studies?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Assess bioavailability, blood-brain barrier penetration, and metabolite formation (e.g., demethylation via cytochrome P450).
  • Dose-Response Calibration : Use logarithmic dilution series to identify therapeutic windows.
  • Model Optimization : Compare multiple animal models (e.g., rodent vs. primate) and cell lines (e.g., CHO vs. SH-SY5Y) to account for species-specific receptor expression .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Methoxyphenyl 2-(4-piperidinyl)ethyl ether hydrochloride
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3-Methoxyphenyl 2-(4-piperidinyl)ethyl ether hydrochloride

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